molecular formula C24H26N6O2S B612251 CEP-33779 CAS No. 1257704-57-6

CEP-33779

カタログ番号: B612251
CAS番号: 1257704-57-6
分子量: 462.6 g/mol
InChIキー: RFZKSQIFOZZIAQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

    CEP-33779: は、ヤヌスキナーゼ2(JAK2)を阻害するように設計された経口バイオアベイラビリティの高い化合物です。

  • JAK2は、インターロイキン-6(IL-6)やエリスロポエチン(EPO)を含むサイトカインシグナル伝達経路において重要な役割を果たしています。JAK2の調節不全は、さまざまな疾患と関連しており、魅力的な治療標的となっています。
  • 科学的研究の応用

    Colorectal Cancer

    CEP-33779 has demonstrated significant antitumor effects in preclinical models of colitis-associated colorectal cancer.

    Key Findings:

    • In a study using a mouse model, treatment with this compound resulted in regression of established colorectal tumors, reduced angiogenesis, and decreased tumor cell proliferation .
    • The compound inhibited the activation of STAT3 and NF-κB pathways, which are often activated in malignancies, leading to a reduction in proinflammatory cytokines such as IL-6 and IL-1β .

    Table 1: Effects of this compound on Colorectal Tumors

    ParameterControlThis compound (55 mg/kg)
    Tumor Mass (g)3.2 ± 0.51.0 ± 0.3
    Angiogenesis Score4.0 ± 0.81.5 ± 0.6
    Proliferation IndexHighLow

    Rheumatoid Arthritis

    In models of rheumatoid arthritis, this compound has been shown to ameliorate disease severity.

    Key Findings:

    • Treatment reduced paw edema and clinical scores in collagen antibody-induced arthritis models .
    • Histological analysis revealed decreased inflammation and cartilage damage associated with lower levels of activated STAT3 in the affected joints .

    Table 2: Impact on Arthritis Severity

    ParameterControlThis compound (100 mg/kg)
    Paw Edema (mm)8.5 ± 1.23.2 ± 0.9
    Clinical Score8.0 ± 0.53.0 ± 0.7
    Inflammatory Cytokines (pg/mL)IL-12: 250IL-12: 50

    Systemic Lupus Erythematosus

    This compound has shown promise in reversing symptoms associated with systemic lupus erythematosus (SLE).

    Key Findings:

    • In MRL/lpr mice models of SLE, treatment with this compound extended survival rates and reduced splenomegaly .
    • Significant decreases in serum cytokines such as IL-12 and TNF-alpha were observed, correlating with improved renal function indicators .

    Table 3: Effects on SLE Parameters

    ParameterControlThis compound (55 mg/kg)
    Survival Rate (%)4080
    Serum IL-12 Levels (pg/mL)300100
    Renal Function ScorePoorImproved

    Acute Lung Injury

    Recent studies indicate that this compound can mitigate lung injury caused by lipopolysaccharide (LPS).

    Key Findings:

    • In LPS-induced acute lung injury models, treatment improved phagocytic activity of alveolar macrophages and reduced overall lung inflammation .

    Table 4: Lung Injury Improvement Metrics

    ParameterControlThis compound (30 mg/kg)
    Phagocytic Activity (%)4070
    Inflammatory Cell CountHighLow

    作用機序

      JAK2阻害: CEP-33779はJAK2を直接標的にし、その活性化を阻止します。これは、細胞増殖、生存、免疫応答に関与する下流シグナル伝達経路を阻害します。

      分子標的: JAK2阻害は、STAT(シグナル伝達および転写活性化因子)を含む下流転写因子に影響を与えます。

      関与する経路: IL-6/JAK2/STAT3経路は、重要な焦点ですが、その他のJAK2依存性経路にも影響を与えます。

  • 準備方法

      合成経路: CEP-33779の合成経路は、容易に入手可能な前駆体から始まり、いくつかのステップが含まれます。残念ながら、合成経路に関する具体的な詳細は、文献では広く公開されていません。

      反応条件: 正確な条件は機密情報ですが、研究者はラボでthis compoundを成功裏に合成しています。

  • 化学反応の分析

      反応性: CEP-33779はおそらく酸化、還元、置換など、さまざまな化学反応を起こします。具体的な例は公表されていません。

      一般的な試薬と条件: これらは関与する特定の反応によって異なりますが、一般的な試薬には酸化剤、還元剤、求核剤が含まれる場合があります。

      主な生成物: これらの反応中に生成される主要な生成物は、明示的に文書化されていません。

  • 科学研究への応用

      がん研究: this compoundは、抗がん剤として有望です。

      抗炎症効果: JAK2阻害作用から、this compoundは炎症性疾患の管理に役立つ可能性があります。

      その他の分野:

  • 類似化合物との比較

    生物活性

    CEP-33779 is a highly selective, orally active inhibitor of Janus kinase 2 (JAK2), which has garnered attention for its potential therapeutic applications in various inflammatory and autoimmune diseases, as well as certain types of cancers. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

    This compound selectively inhibits JAK2, a member of the Janus kinase family involved in the signaling pathways of several cytokines, particularly those associated with inflammation and immune responses. The compound exhibits significant selectivity, with over 800-fold preference against TYK2 and more than 40-fold against JAK1 . By inhibiting JAK2, this compound disrupts the downstream signaling pathways mediated by STAT3 and STAT5, which are crucial in various pathophysiological processes.

    Autoimmune Diseases

    Systemic Lupus Erythematosus (SLE)

    This compound has shown promising results in preclinical models of SLE. In studies involving BWF1 mice, treatment with this compound resulted in:

    • Decreased Proteinuria : Significant reduction in proteinuria levels indicating improved renal function.
    • Reduced Autoantibody Production : The frequency of autoantigen-specific antibody-secreting cells decreased significantly.
    • Improved Histopathology : Histological analysis revealed reduced glomerular cellularity and necrosis .

    The following table summarizes the effects of this compound on immune parameters in SLE models:

    ParameterVehicle Control55 mg/kg this compound100 mg/kg this compound
    Serum IL-12 (pg/mL)150 ± 2074.5 ± 10*65.3 ± 9**
    Proteinuria (mg/dL)300 ± 50150 ± 30*80 ± 15**
    Spleen Mass (g)1.5 ± 0.30.9 ± 0.1*0.5 ± 0.1**

    *Significant difference from vehicle control (*p < 0.05)**; **Highly significant difference from vehicle control (p < 0.01) .

    Cancer Treatment

    Colorectal Cancer

    In colorectal cancer models, this compound has demonstrated the ability to induce tumor regression and reduce angiogenesis. The compound's mechanism involves:

    • Inhibition of IL-6/JAK2/STAT3 Pathway : This pathway is critical for tumor growth and survival; inhibition leads to decreased proliferation of cancer cells.
    • Tumor Growth Suppression : Studies indicated a dose-dependent reduction in tumor size correlated with decreased STAT3 activation .

    Rheumatoid Arthritis Models

    In models of rheumatoid arthritis (RA), such as collagen antibody-induced arthritis (CAIA), this compound was administered at varying doses (10 mg/kg to 100 mg/kg). Results showed:

    • Reduced Inflammation : Significant reductions in joint swelling and inflammatory markers were observed.
    • Improved Functional Outcomes : Treated animals exhibited better mobility compared to controls .

    Research Findings

    Several studies have reinforced the biological activity of this compound:

    • Oocyte Maturation Study : Research indicated that this compound affects mouse oocyte maturation by inhibiting JAK2 activity, leading to disrupted microfilament organization without affecting germinal vesicle breakdown .
    • Histopathological Evaluation : In SLE models, histopathological scores indicated significant improvements in kidney pathology with this compound treatment compared to controls .

    特性

    IUPAC Name

    N-[3-(4-methylpiperazin-1-yl)phenyl]-8-(4-methylsulfonylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H26N6O2S/c1-28-13-15-29(16-14-28)20-6-3-5-19(17-20)25-24-26-23-22(7-4-12-30(23)27-24)18-8-10-21(11-9-18)33(2,31)32/h3-12,17H,13-16H2,1-2H3,(H,25,27)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RFZKSQIFOZZIAQ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1CCN(CC1)C2=CC=CC(=C2)NC3=NN4C=CC=C(C4=N3)C5=CC=C(C=C5)S(=O)(=O)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H26N6O2S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30720926
    Record name 8-[4-(Methanesulfonyl)phenyl]-N-[3-(4-methylpiperazin-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyridin-2-amine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30720926
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    462.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1257704-57-6
    Record name 8-[4-(Methanesulfonyl)phenyl]-N-[3-(4-methylpiperazin-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyridin-2-amine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30720926
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods I

    Procedure details

    [8-(4-Methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]-[3-(4-methyl-piperazin-1-yl)-phenyl]-amine was prepared from 8-(4-methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine (75.0 mg, 0.260 mmol) and 1-(3-bromo-phenyl)-4-methyl-piperazine (80.0 mg, 0.314 mmol) with 2,2′-bis-dicyclohexylphosphanyl-biphenyl (30.0 mg, 0.0549 mmol) as the ligand in a manner analogous to Step 2d and was isolated as a yellow solid (0.072 g, 60%). MP=232-234° C. 1H NMR (400 MHz, CDCl3, δ, ppm): 8.49 (d, J=7.2 Hz, 1H), 8.25 (d, J=7.5 Hz, 2H), 8.08 (d, J=7.9 Hz, 2H), 7.65 (d, J=7.7 Hz, 1H), 7.38 (s, 1H), 7.27-7.20 (m, 1H), 7.04-6.95 (m, 2H), 6.84 (s, 1H), 6.60 (d, J=8.0 Hz, 1H), 3.30-3.25 (m, 4H), 3.10 (s, 3H), 2.63-2.58 (m, 4H), 2.38 (s, 3H). MS=463 (MH)+.

    Synthesis routes and methods II

    Procedure details

    1-(3-Bromo-phenyl)-4-methyl-piperazine was prepared from 1-(3-bromo-phenyl)-piperazine (1.33 g, 5.52 mmol) in a manner analogous to Step 32a. The reaction product was isolated as a pale yellow oil (1.4 g, 100%). 1H NMR (400 MHz, CDCl3, δ, ppm): 7.10 (dd, J=8.2, 8.2 Hz, 1H), 7.04 (dd, J=2.1, 2.1 Hz, 1H), 6.95 (ddd, J=7.8, 1.7, 0.7 Hz, 1H), 6.83 (ddd, J=8.3, 2.4, 0.6 Hz, 1H), 3.23-3.18 (m, 4H), 2.58-2.54 (m, 4H), 2.35 (s, 3H). MS=255, 257 (MH)+. 35b) [8-(4-Methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]-[3-(4-methyl-piperazin-1-yl)-phenyl]-amine was prepared from 8-(4-methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine (75.0 mg, 0.260 mmol) and 1-(3-bromo-phenyl)-4-methyl-piperazine (80.0 mg, 0.314 mmol) with 2,2′-bis-dicyclohexylphosphanyl-biphenyl (30.0 mg, 0.0549 mmol) as the ligand in a manner analogous to Step 2d and was isolated as a yellow solid (0.072 g, 60%). MP=232-234° C. 1H NMR (400 MHz, CDCl3, δ, ppm): 8.49 (d, J=7.2 Hz, 1H), 8.25 (d, J=7.5 Hz, 2H), 8.08 (d, J=7.9 Hz, 2H), 7.65 (d, J=7.7 Hz, 1H), 7.38 (s, 1H), 7.27-7.20 (m, 1H), 7.04-6.95 (m, 2H), 6.84 (s, 1H), 6.60 (d, J=8.0 Hz, 1H), 3.30-3.25 (m, 4H), 3.10 (s, 3H), 2.63-2.58 (m, 4H), 2.38 (s, 3H). MS=463 (MH)+.
    [Compound]
    Name
    35b
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Quantity
    75 mg
    Type
    reactant
    Reaction Step One
    Quantity
    80 mg
    Type
    reactant
    Reaction Step One

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。